Proteolytic Stability: β,β-Dimethylation Confers Serine Protease Resistance Absent in Non-Geminal β-Amino Acids
Class-level inference based on studies of β,β-dimethyl amino acids demonstrates that this structural motif renders peptides 'highly resistant to serine protease degradation' [1]. The Heard et al. study established a general method for engineering protease resistance via β,β-dimethylation, demonstrating complete stability against DPP IV, DPP8, FAPα, α-lytic protease, trypsin, and chymotrypsin in peptide substrates—a property not observed with unsubstituted β-amino acid analogs [1].
| Evidence Dimension | Proteolytic stability of peptides containing β,β-dimethyl amino acid vs. unmodified β-amino acid |
|---|---|
| Target Compound Data | Peptides incorporating β,β-dimethyl amino acids at the P1' position demonstrate complete resistance to degradation by DPP IV, DPP8, FAPα, α-lytic protease, trypsin, and chymotrypsin [1]. |
| Comparator Or Baseline | Peptides containing unmodified β-amino acids are susceptible to cleavage by the same serine proteases. |
| Quantified Difference | Qualitative transformation from 'susceptible' to 'highly resistant'; quantitative fold-change not directly reported for the specific 3-amino-4,4-dimethylpentanoic acid scaffold but extrapolated from class-level β,β-dimethyl amino acid studies [1]. |
| Conditions | In vitro protease susceptibility assays using recombinant enzymes and peptide substrates; specific to β,β-dimethyl amino acid class. |
Why This Matters
For procurement decisions in peptide therapeutic development, β,β-dimethyl amino acids are prioritized over unsubstituted β-amino acids when extended in vivo half-life via protease resistance is a critical design parameter.
- [1] Heard KR, Wu W, Li Y, et al. A General Method for Making Peptide Therapeutics Resistant to Serine Protease Degradation: Application to Dipeptidyl Peptidase IV Substrates. J Med Chem. 2013;56(21):8339-8351. View Source
